molecular formula C19H18N4O2 B2621489 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1226445-93-7

2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2621489
CAS No.: 1226445-93-7
M. Wt: 334.379
InChI Key: PXLUTISCGROLAO-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A ) exhibits significant biological activities that have been the subject of various studies. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step reaction involving the coupling of 4-methoxyphenyl derivatives with 1,2,3-triazole frameworks. The synthesis typically involves:

  • Formation of the Triazole Ring : The azide-alkyne cycloaddition method is commonly used for synthesizing triazoles.
  • Carbonylation : The introduction of a carbonyl group enhances the biological activity by improving lipophilicity and molecular interactions.
  • Tetrahydroisoquinoline Formation : This step is crucial as it contributes to the compound's pharmacological properties.

The overall yield and purity of Compound A can be optimized through careful selection of reaction conditions and purification techniques.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives possess notable antimicrobial properties. Compound A has shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results suggest that Compound A may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

In vitro studies have demonstrated that triazole-containing compounds exhibit antimalarial activity against Plasmodium falciparum. For example, derivatives similar to Compound A have been tested for their efficacy against chloroquine-resistant strains:

  • IC50 Values : Some derivatives showed IC50 values in the submicromolar range (0.8 µM), indicating potent antimalarial effects.
  • Selectivity Index : The selectivity index ranged from 6.8 to 343 for HepG2 and Vero cells, suggesting low cytotoxicity .

Case Studies

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antimalarial properties and found that specific modifications to the triazole ring enhanced efficacy while maintaining low toxicity levels .
  • Antimicrobial Testing : Another research highlighted the antimicrobial potency of triazole derivatives against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), emphasizing the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and ADME Properties

In silico analyses have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A:

  • Lipophilicity : High lipophilicity enhances membrane permeability.
  • Water Solubility : Moderate water solubility is favorable for oral bioavailability.
  • Drug-likeness : The compound meets several criteria for drug-likeness based on Lipinski's rule of five, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-8-6-16(7-9-17)23-13-18(20-21-23)19(24)22-11-10-14-4-2-3-5-15(14)12-22/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUTISCGROLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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